4-Nitro-3-(trifluoromethyl)benzonitrile
Overview
Description
4-Nitro-3-(trifluoromethyl)benzonitrile: is an organic compound with the molecular formula C8H3F3N2O2 and a molecular weight of 216.12 g/mol . It is characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to a benzonitrile core. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-3-(trifluoromethyl)benzonitrile typically involves the nitration of 3-(trifluoromethyl)benzonitrile. One common method includes the following steps :
Nitration: The nitration of 3-(trifluoromethyl)benzonitrile is carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is conducted at a controlled temperature to ensure the selective introduction of the nitro group at the desired position.
Purification: The crude product is purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 4-Nitro-3-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products Formed:
Reduction: 4-Amino-3-(trifluoromethyl)benzonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 4-Nitro-3-(trifluoromethyl)benzonitrile is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the development of drugs with specific biological activities .
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation .
Mechanism of Action
The mechanism of action of 4-Nitro-3-(trifluoromethyl)benzonitrile depends on its specific applicationFor example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
- 3-(Trifluoromethyl)benzonitrile
- 4-Nitrobenzonitrile
- 4-(Trifluoromethyl)benzonitrile
Comparison: 4-Nitro-3-(trifluoromethyl)benzonitrile is unique due to the simultaneous presence of both the nitro and trifluoromethyl groups, which impart distinct chemical and physical properties. Compared to 3-(trifluoromethyl)benzonitrile, the nitro group in this compound enhances its reactivity in reduction and substitution reactions . Similarly, the trifluoromethyl group increases the compound’s lipophilicity and stability compared to 4-Nitrobenzonitrile .
Properties
IUPAC Name |
4-nitro-3-(trifluoromethyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F3N2O2/c9-8(10,11)6-3-5(4-12)1-2-7(6)13(14)15/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSDRULQBQMLES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C(F)(F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30559935 | |
Record name | 4-Nitro-3-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30559935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
320-36-5 | |
Record name | 4-Nitro-3-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30559935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Nitro-3-(trifluoromethyl) benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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